4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one is a heterocyclic compound characterized by a fused thiazole and pyridine ring system. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. It serves as a crucial building block in the synthesis of various pharmacologically active molecules, making it an important subject of study in both academic and industrial settings .
This compound is classified under thiazole and pyridine derivatives, which are known for their diverse biological activities. The systematic name reflects its structural components: the thiazole ring fused with a pyridine ring, along with a carbonyl group at the 2-position of the pyridine. Its chemical structure can be represented by the molecular formula .
The synthesis of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one typically involves cyclization reactions of appropriate precursors. One common method includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used for characterization:
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one can participate in several chemical reactions:
The mechanism of action for 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one relates to its biological activity. It is believed that this compound interacts with specific biological targets such as enzymes or receptors involved in disease pathways.
Research indicates that this compound may inhibit certain enzymes associated with cancer proliferation or microbial growth. For instance, studies have shown that derivatives exhibit significant antimicrobial activity against various pathogens .
Relevant data regarding these properties can aid researchers in understanding how this compound behaves under different conditions .
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one has diverse applications in scientific research:
The efficient construction of the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core relies on strategic cyclization methodologies. Patent literature reveals a two-step cyclocondensation process starting from appropriately functionalized piperidine precursors. A particularly efficient approach involves the reaction of 4-chlorocarbonyl-2-cyanomethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine with thiourea derivatives in polar aprotic solvents, yielding the bicyclic system in high purity [1]. Alternative routes employ acid-catalyzed intramolecular cyclization of thiourea-functionalized intermediates, with reaction kinetics significantly influenced by solvent polarity and temperature [3] [4].
Solvent selection proves critical for reaction efficiency and purity. Studies comparing cyclization in ethanol, acetonitrile, and dimethylformamide (DMF) demonstrate substantial yield variations, with DMF providing superior solubility for advanced intermediates at elevated temperatures (80-100°C). The reaction typically achieves completion within 4-8 hours, yielding the fused heterocycle in crystalline form suitable for direct functionalization [1]. Crystallization optimization from ethanol/water mixtures further enhances purity to pharmaceutical-grade standards (>97%) [7].
Table 1: Cyclization Conditions and Yields for Core Scaffold Synthesis
Starting Material | Cyclization Agent | Solvent System | Temperature (°C) | Reaction Time (hr) | Yield (%) |
---|---|---|---|---|---|
2-Cyanomethyl-4-chlorocarbonyl derivative | Thiourea | Ethanol | 78 | 6 | 68 |
4-(Aminocarbonyl) precursor | CS₂/KOH | Acetonitrile | 82 | 5 | 72 |
Mercaptoacetamide intermediate | Polyphosphoric acid | Toluene | 110 | 4 | 65 |
Thiourea-functionalized precursor | HCl catalysis | DMF/H₂O | 100 | 8 | 85 |
Position-selective functionalization of the core scaffold enables precise modulation of physicochemical properties. The C5 position of the pyridine ring demonstrates particular reactivity toward electrophilic substitution, allowing introduction of alkyl, aryl, and heteroaryl groups via nucleophilic displacement or catalytic coupling [3]. Patent data reveals that N-alkylation at the 1-position occurs regioselectively using alkyl halides in DMF with inorganic bases (K₂CO₃) at 50-60°C, preserving the thiazolone tautomer [1] [4]. This selectivity stems from the comparative acidity of the lactam NH versus the bridgehead NH.
Carboxamide derivatives are synthesized through carbodiimide-mediated coupling of the primary amine functionality with carboxylic acids. For example, 2-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)ethan-1-amine (CAS 1016684-85-7) exemplifies this approach, where the isopropyl group enhances lipophilicity (LogP 1.41) while the ethylamine linker provides conjugation versatility [5]. Computational analysis of substituted derivatives reveals that electron-donating groups at C6 increase electron density at the thiazolone carbonyl, potentially enhancing hydrogen-bonding capacity with biological targets.
Table 2: Representative Functionalized Derivatives and Key Properties
Substituent Position | Functional Group | Synthetic Method | Molecular Weight | TPSA (Ų) | Notable Feature |
---|---|---|---|---|---|
N1 | Benzyl | Alkylation | 260.34 | 52.15 | Enhanced CNS penetration |
C5 | Isopropyl | Nucleophilic substitution | 225.35 | 42.15 | Balanced lipophilicity |
C6 | Carboxamide | Carbodiimide coupling | 253.31 | 86.34 | Hydrogen-bonding capacity |
C7 | p-Toluenesulfonyl | Electrophilic substitution | 340.44 | 76.44 | Protein binding enhancement |
Exocyclic | Guanidinyl | Thiourea cyclization | 197.24 | 81.18 | Cationic at physiological pH |
The compact heterocyclic architecture of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one enables efficient parallel synthesis platforms for rapid analog profiling. Modern approaches employ solid-supported reagents in 96-well plate formats, where resin-bound carbodiimides facilitate amide bond formation without purification bottlenecks [8]. Reaction miniaturization to 2-5 mg scale conserves precious intermediates while enabling comprehensive SAR exploration. Each well typically contains 1.5-2.0 mL reaction volume with concentrations optimized at 0.1-0.2 M to prevent precipitation while maximizing reaction efficiency.
Automated purification integrates dual-mode chromatography (reverse-phase followed by ion-exchange) with in-line mass-directed fraction collection, achieving >95% purity for most derivatives without manual intervention. This platform successfully generated libraries of 120-480 analogs within 2-3 weeks, dramatically accelerating hit-to-lead timelines. Storage conditions prove critical for compound integrity, with 4°C protection from light preventing decomposition of sensitive derivatives, particularly those containing electron-rich aryl groups [5] [7].
Crystallographic insights into target engagement drive rational modifications of the thiazolopyridinone core. Molecular docking reveals the lactam carbonyl participates in key hydrogen bonds with hinge regions of enzymatic targets, explaining why saturation improves binding affinity in kinase targets [6]. Strategic incorporation of hydrogen-bond acceptors at C5 (fluorine, carbonyl) or donors at C7 (amine, hydroxyl) optimizes interactions within polar binding pockets.
Bioisosteric replacement of the thiazolone sulfur with nitrogen generates imidazolopyridinones with maintained geometry but altered electronic profiles, reducing metabolic susceptibility while preserving target affinity [8]. Computational ADMET profiling guides library enrichment toward favorable properties, with emphasis on reducing topological polar surface area (TPSA <90 Ų) while maintaining moderate lipophilicity (cLogP 1.0-3.0). These principles yielded derivatives with >100-fold potency improvements in histamine H₂ receptor binding assays relevant to antiulcer applications [1] [3].
The strategic incorporation of electrophilic warheads enables irreversible inhibition of disease-relevant targets through cysteine engagement. Research demonstrates that cyanimide-functionalized derivatives undergo regioselective addition with catalytic cysteine residues (e.g., PARK7/DJ-1), forming stable isothiourea adducts confirmed by X-ray crystallography (PDB 7PA2) [8]. Optimal warhead positioning utilizes C5-alkyl tethers (n=2-3 methylene units) terminating in reactive groups like acrylamides, chloroacetamides, or cyanimides.
Kinetic characterization reveals pseudo-first-order inactivation with kinac/Ki values >500 M⁻¹s⁻¹ for optimized inhibitors, indicating efficient covalent engagement. Control experiments confirm warhead dependency through mutagenesis (C106A PARK7 ablation) and competitive blocking with native ligands. Notably, the bicyclic system itself participates in binding interactions beyond mere scaffold function, with the thiazolone carbonyl hydrogen-bonding to catalytic residues [8].
Table 3: Covalent Warhead Strategies and Biochemical Performance
Warhead Type | Attachment Position | Target Protein | Inactivation Rate (kinac/Ki, M⁻¹s⁻¹) | Selectivity Index |
---|---|---|---|---|
Cyanimide | C7-aminomethyl | PARK7/DJ-1 | 520 ± 40 | >100-fold vs UCHL1 |
Acrylamide | N1-ethyl | BTK | 880 ± 120 | 35-fold vs EGFR |
Chloroacetamide | C5-propyl | KRAS G12C | 210 ± 30 | >50-fold vs WT KRAS |
Vinyl sulfonamide | C6-amino | Cathepsin B | 1500 ± 210 | 20-fold vs Cathepsin L |
Propiolamide | Exocyclic amine | FGFR4 | 430 ± 60 | >80-fold vs FGFR1 |
The bifunctional design of thiazolopyridinone-based PROTACs leverages the scaffold as target-binding ligands conjugated to E3 ubiquitin ligase recruiters via synthetic linkers. Successful prototypes employ VHL (Von Hippel-Lindau) binders connected through polyethylene glycol (PEG) spacers (n=3-6 units), inducing ternary complex formation confirmed by native mass spectrometry [6]. Structure-degradation relationship studies reveal linker length critically influences degradation efficiency, with 12-16 atom chains optimizing ternary complex stability for intracellular targets.
Cellular evaluation demonstrates submicromolar DC₅₀ values (concentration for 50% degradation) and >80% maximal degradation (Dmax) at 24-hour treatment for oncology targets. The inherent cell permeability of the thiazolopyridinone core (cLogP 2.1-2.8) facilitates intracellular delivery, while its metabolic stability (t₁/₂ >120 min in microsomes) ensures sufficient exposure for target engagement. Current optimization focuses on CRBN (cereblon) recruiters to broaden the degradation scope and leverage tissue-specific E3 expression [6] [8].
Table 4: Thiazolopyridinone-Based PROTAC Prototypes and Degradation Profiles
Target Protein | E3 Ligase Binder | Linker Composition | Linker Length (Atoms) | DC₅₀ (nM) | Dmax (%) |
---|---|---|---|---|---|
PARK7/DJ-1 | VHL | PEG4 | 16 | 320 ± 40 | 88 ± 5 |
BTK | CRBN | Alkyl-PEG3 | 14 | 110 ± 20 | 92 ± 3 |
KRAS (mutant) | VHL | Triazole-PEG2-alkyl | 12 | 850 ± 150 | 75 ± 8 |
Histone deacetylase | CRBN | PEG6 | 20 | 480 ± 60 | 83 ± 6 |
Androgen receptor | VHL | Alkyl-PEG4 | 18 | 220 ± 30 | 95 ± 2 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: